Ethyl 3-methyl-5-(2-(methylthio)benzamido)thiophene-2-carboxylate
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Overview
Description
Ethyl 3-methyl-5-(2-(methylthio)benzamido)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant role in various chemical and biological applications. This particular compound is characterized by the presence of an ethyl ester group, a methyl group, and a benzamido group with a methylthio substituent, making it a molecule of interest in synthetic organic chemistry and pharmaceutical research.
Scientific Research Applications
Ethyl 3-methyl-5-(2-(methylthio)benzamido)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the thiophene ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells.
Future Directions
Thiophene and its substituted derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-5-(2-(methylthio)benzamido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Benzamido Group: The benzamido group is introduced via an amide coupling reaction, where a benzoyl chloride derivative reacts with an amine group on the thiophene ring.
Addition of the Methylthio Group: The methylthio group is added through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the benzene ring.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-5-(2-(methylthio)benzamido)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like bromine, chlorine, and nitrating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes, nitrothiophenes.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-5-(2-(methylthio)benzamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can intercalate with DNA, disrupting replication and transcription processes. The benzamido group can form hydrogen bonds with proteins, affecting their function. The methylthio group can undergo redox reactions, generating reactive oxygen species that induce cellular damage.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-[(2-chlorobenzoyl)amino]-3-methylbenzo[b]thiophene-2-carboxylate: Similar structure but with a chlorobenzoyl group instead of a methylthio group.
Ethyl 3-aminobenzo[b]thiophene-2-carboxylate: Lacks the benzamido and methylthio groups, making it less complex.
Uniqueness
Ethyl 3-methyl-5-(2-(methylthio)benzamido)thiophene-2-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methylthio group enhances its redox properties, while the benzamido group allows for specific interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 3-methyl-5-[(2-methylsulfanylbenzoyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S2/c1-4-20-16(19)14-10(2)9-13(22-14)17-15(18)11-7-5-6-8-12(11)21-3/h5-9H,4H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVGAUZBPJCXMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=CC=C2SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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